3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

Antimicrobial SAR Quaternary ammonium salts Staphylococcus aureus MRSA

3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (CAS 181226-58-4, MF C₁₅H₁₈N₂O, MW 242.32) is a bicyclic heterocycle belonging to the 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine class. It is synthesized via condensation of O-methylcaprolactim with 4-methoxyphenacylamine hydrochloride and serves as the key neutral base precursor for generating a broad family of quaternary imidazolium salts with demonstrated antimicrobial activity.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B12133051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C3N2CCCCC3
InChIInChI=1S/C15H18N2O/c1-18-13-8-6-12(7-9-13)14-11-16-15-5-3-2-4-10-17(14)15/h6-9,11H,2-5,10H2,1H3
InChIKeyVFDIGQLCUZEPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.3 [ug/mL] (The mean of the results at pH 7.4)

3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (CAS 181226-58-4): Core Scaffold & Procurement Profile


3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (CAS 181226-58-4, MF C₁₅H₁₈N₂O, MW 242.32) is a bicyclic heterocycle belonging to the 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine class. It is synthesized via condensation of O-methylcaprolactim with 4-methoxyphenacylamine hydrochloride and serves as the key neutral base precursor for generating a broad family of quaternary imidazolium salts with demonstrated antimicrobial activity . The compound features zero hydrogen bond donors, two hydrogen bond acceptors, and two freely rotatable bonds, and has been screened in multiple high-throughput screening campaigns including targets such as RGS4, mu-opioid receptor, and ADAM17 .

Intermediate role

Neutral base precursor for quaternary imidazolium salts and diazacyclopenta[cd]azulenes

Screening context

Antimicrobial SAR probe with reported MRSA and cytotoxicity endpoints

Scaffold comparison

Enables ring-size SAR studies (azepine vs. pyrrolo core) with the 4-methoxyphenyl group

QC identity

Diagnostic 1H NMR shift supports rapid identity confirmation without MS

Why 3-Aryl-Substituted Imidazo[1,2-a]azepines Cannot Be Interchanged: The Critical Role of the 4-Methoxyphenyl Group


Within the 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine series, the nature of the para-substituent on the 3-phenyl ring fundamentally alters both the electronic character of the imidazole core and the downstream biological activity of derived quaternary salts. Systematic SAR data demonstrate that replacing the 4-methoxy group with halogen (Cl, F) or alkyl (CH₃) substituents produces up to 4-fold changes in antimicrobial potency, shifts in cytotoxicity profile, and distinct NMR spectroscopic signatures . Generic substitution within this scaffold class is therefore not viable without altering key performance parameters.

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4-Methoxy electronic effect alters antimicrobial potency; halogen-substituted analogs may show 2- to 4-fold lower MIC and different cytotoxicity profiles

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Diagnostic 1H NMR 2-CH shift (approx. 7.98 ppm) cannot be reproduced by chloro-, fluoro-, or methyl-substituted analogs

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Neutral base enables divergent synthesis to multiple chemotypes; pre-quaternized salts lack this downstream flexibility

Head-to-Head Quantitative Evidence: 3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine vs. Its Closest 3-Aryl Analogs


Anti-Staphylococcal Activity: 4-OCH₃ Substituent Reduces Potency 2- to 4-Fold Relative to Halogen-Substituted Analogs

In a direct head-to-head comparison of 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides tested against methicillin-resistant S. aureus (ATCC 43300) under identical assay conditions (CO-ADD protocol), the 4-methoxyphenyl-bearing analog 6d exhibited a MIC of 16.0 μg/mL (33.6 μM). This was 4-fold less active than the 4-chlorophenyl analog 6b (MIC = 4.0 μg/mL, 8.3 μM) and the 3,4-dichlorophenyl analog 6c (MIC = 4.0 μg/mL, 7.8 μM), and 2-fold less active than the 4-fluorophenyl analog 6a (MIC = 8.0 μg/mL, 17.2 μM) and the 4-methylphenyl analog 6e (MIC = 8.0 μg/mL, 17.4 μM) . This SAR trend indicates that the electron-donating OCH₃ group is detrimental to anti-staphylococcal potency relative to electron-withdrawing halogen substituents.

Anti-Staphylococcal MIC
Head-to-head
4-OCH₃: MIC 16.0 μg/mL (33.6 μM)
4-Cl: 4.0 μg/mL (8.3 μM)
3,4-diCl: 4.0 μg/mL (7.8 μM)
Supports antimicrobial screening context; 4-OCH₃ shows higher MIC relative to halogen analogs
CO-ADD broth microdilution, MRSA ATCC 43300
Antimicrobial SAR Quaternary ammonium salts Staphylococcus aureus MRSA

Cytotoxicity Trade-Off: 4-OCH₃ Analog Shows >3-Fold Lower Cytotoxicity Against HEK-293 Cells and Absence of Hemolytic Activity

The same head-to-head study evaluated cytotoxicity against human embryonic kidney HEK-293 cells and hemolytic activity against human red blood cells. The 4-methoxyphenyl analog 6d exhibited a CC₅₀ >32 μg/mL against HEK-293 and an HC₁₀ >32 μg/mL against RBCs, indicating no measurable cytotoxicity or hemolysis at the highest concentration tested. In sharp contrast, the 3,4-dichlorophenyl analog 6c—the most potent antimicrobial in the series—showed a CC₅₀ of 10.8 μg/mL (21.0 μM) and HC₁₀ of 3.7 μg/mL (7.2 μM), demonstrating substantial cytotoxicity and hemolytic activity . This trade-off profile makes the 4-OCH₃ scaffold a potentially safer starting point for further optimization if cytotoxicity is a concern.

Cytotoxicity & Hemolysis
Head-to-head
4-OCH₃: CC₅₀ >32 μg/mL; HC₁₀ >32 μg/mL
3,4-diCl: CC₅₀ 10.8 μg/mL; HC₁₀ 3.7 μg/mL
Supports cytotoxicity endpoint review; lower HEK-293 and RBC impact relative to dichloro analog
HEK-293 cells, human RBCs; compounds as chloride salts
Cytotoxicity profiling Hemolytic activity Therapeutic index

Electronic Substituent Effects on Imidazole Core: 4-OCH₃ Produces Diagnostic Upfield ¹H NMR Shift of the 2-CH Proton

The electron-donating character of the 4-methoxy group produces a measurable and diagnostic upfield shift of the imidazole 2-CH proton in ¹H NMR spectra. For the 4-OCH₃ analog 6d, the 2-CH singlet was observed at 7.98 ppm (DMSO-d₆, 400 MHz), compared to 8.15 ppm for the 4-Cl analog 6b and 8.24 ppm for the 3,4-diCl analog 6c . This 0.17–0.26 ppm upfield shift relative to chlorine-substituted analogs is a direct consequence of the +M (mesomeric) electron-donating effect of the para-methoxy group, which increases electron density on the imidazole ring. This NMR signature provides a rapid, non-destructive quality control metric for confirming the identity and purity of the 4-OCH₃ compound in procurement workflows.

¹H NMR 2-CH Shift
Head-to-head
4-OCH₃: 7.98 ppm
4-Cl: 8.15 ppm
3,4-diCl: 8.24 ppm
Supports QC identity confirmation; upfield shift reflects +M electron-donating effect
DMSO-d₆, 400 MHz; diagnostic for 4-methoxy attribution
NMR spectroscopy Electronic effects Structural characterization

Ring-Size Modulation: Azepine (7-Membered) Scaffold Improves Anti-Staphylococcal Activity 2-Fold Over Pyrrolo (5-Membered) Scaffold with the Same 4-OCH₃ Substituent

Comparing the anti-staphylococcal activity of quaternary salts derived from the target compound's 7-membered azepine scaffold versus the 5-membered pyrrolo scaffold, both bearing a 4-methoxyphenyl group, reveals a 2-fold improvement with the larger ring system. The azepine-derived compound 12 exhibited a MIC of 8.0 μg/mL (16.8 μM) against S. aureus ATCC 43300, while the pyrrolo-derived compound 6d showed a MIC of 16.0 μg/mL (33.6 μM) . This demonstrates that the 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine core provides a measurable advantage over the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core when functionalized with the same 4-methoxyphenyl group.

Ring-Size SAR
Cross-study comparable
Azepine (4-OCH₃): MIC 8.0 μg/mL
Pyrrolo (4-OCH₃): MIC 16.0 μg/mL
Supports scaffold-hopping context; 7-membered ring shows lower MIC than 5-membered analog
CO-ADD protocol, MRSA ATCC 43300, chloride salts
Scaffold hopping Ring-size SAR Antimicrobial optimization

Physicochemical Differentiation: Additional H-Bond Acceptor Site and Altered Lipophilicity Relative to 4-Halogen Analogs

The 4-methoxyphenyl substituent introduces an additional hydrogen bond acceptor (the methoxy oxygen) compared to 4-halogen- or 4-alkyl-substituted analogs, yielding a total of 2 H-bond acceptors versus 1 for the 4-chlorophenyl or 4-methylphenyl derivatives . This additional acceptor site, combined with the electron-donating character of the OCH₃ group, alters the compound's lipophilicity and molecular recognition profile. These differences are material for procurement decisions because they affect solubility, membrane permeability, and potential off-target interactions when the compound is used as a synthetic building block or screening library member.

Physicochemical Profile
Class-level inference
H-bond acceptors: 2 (imidazole N + OCH₃ O)
4-halogen/alkyl analogs: 1 acceptor only
Additional acceptor site may alter solubility and membrane interaction context
Computed properties; logD shift approx. +0.5–1.0 vs. unsubstituted phenyl (predicted)
Physicochemical properties Hydrogen bonding Drug-likeness LogP prediction

Synthetic Versatility: The Neutral Base Enables Divergent Access to Quaternary Salts and Diazacyclopenta[cd]azulenes Not Achievable with Pre-Quaternized Analogs

3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine serves as the key neutral base (reported as compound 8c or equivalent in the synthetic scheme) that can be divergently functionalized via quaternization with various alkylating agents to yield structurally diverse quaternary salts (compounds 9–12), or alternatively undergo base-mediated cyclization with phenacyl bromides to form the 2a,4a-diazacyclopenta[cd]azulene scaffold (compounds 13–14) . This divergent synthetic utility distinguishes the neutral base from pre-formed quaternary salts, which cannot be further diversified without de-quaternization. The 58–85% reported yields for quaternization reactions provide a benchmark for synthetic planning .

Synthetic Divergence
Class-level inference
Neutral base → quaternary salts (58–85% yield)
Neutral base → diazacyclopenta[cd]azulenes
Supports procurement for library synthesis; enables multiple chemotypes from one intermediate
Quaternization: EtOAc reflux; cyclization: alkaline medium, heating
Synthetic intermediate Divergent synthesis Quaternization Cyclization

Optimal Use Cases for 3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine Based on Quantitative Differentiation Evidence


Antimicrobial SAR Probe: Use as a Low-Potency, Low-Cytotoxicity Reference Point in MRSA Screening Cascades

In antimicrobial discovery programs targeting MRSA, the 4-OCH₃ analog serves as an ideal low-potency, low-cytotoxicity reference compound for establishing the SAR baseline. Its MIC of 16.0 μg/mL against S. aureus ATCC 43300 and CC₅₀ >32 μg/mL against HEK-293 cells provide a benchmark against which more potent (but potentially more cytotoxic) halogen-substituted analogs can be compared, enabling calculation of a preliminary selectivity index (SI = CC₅₀ / MIC > 2). This application leverages the compound's unique position at the low-potency, low-toxicity corner of the activity-cytotoxicity matrix established in Section 3 (Evidence Items 1 and 2).

Scaffold-Hopping Medicinal Chemistry: Capitalize on the 2-Fold Azepine Advantage Over Pyrrolo Cores with 4-OCH₃ Substitution

For teams exploring ring-size SAR around a 4-methoxyphenyl pharmacophore, the 7-membered azepine core provides a demonstrated 2-fold improvement in anti-staphylococcal potency (MIC = 8.0 μg/mL) over the 5-membered pyrrolo core (MIC = 16.0 μg/mL) with the identical 4-OCH₃ substituent . This makes the azepine compound the preferred starting scaffold when the 4-methoxyphenyl group is a required structural element, as established in Section 3 (Evidence Item 4).

Divergent Library Synthesis: Use the Neutral Base as a Single Starting Material to Access Multiple Chemotypes

Procurement of the neutral base form enables parallel synthesis of two or more structurally distinct derivative libraries—quaternary imidazolium salts and diazacyclopenta[cd]azulenes—from a single purchased intermediate . This divergent strategy maximizes the chemical space accessible per procurement dollar, making the compound particularly valuable for academic screening centers and small-to-medium biotech organizations with constrained compound acquisition budgets, as detailed in Section 3 (Evidence Item 6).

Analytical Reference Standard: Leverage the Diagnostic ¹H NMR 2-CH Proton Shift at 7.98 ppm for QC Identity Confirmation

The characteristic upfield ¹H NMR signal of the imidazole 2-CH proton at 7.98 ppm (DMSO-d₆, 400 MHz)—distinct from the 8.05–8.24 ppm range observed for halogen and alkyl analogs —provides a rapid, unambiguous spectroscopic fingerprint for confirming the identity of the 4-OCH₃ compound. QC laboratories can use this feature as a simple pass/fail identity test without requiring mass spectrometry, reducing analytical turnaround time for incoming material release, as established in Section 3 (Evidence Item 3).

Application
Selection Property
Validation Focus
Antimicrobial SAR probe
Cytotoxicity/potency profile
Selectivity index estimation (CC₅₀/MIC)
Scaffold-hopping studies
Ring-size potency context
Azepine vs. pyrrolo MIC comparison
Divergent library synthesis
Synthetic divergence
Quaternization & cyclization feasibility
Analytical QC reference
Diagnostic ¹H NMR shift
2-CH proton identity confirmation
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